molecular formula C28H26N2O3 B11059080 4-methyl-2-(4-methylphenyl)-6-oxo-N,N'-diphenylcyclohex-4-ene-1,3-dicarboxamide

4-methyl-2-(4-methylphenyl)-6-oxo-N,N'-diphenylcyclohex-4-ene-1,3-dicarboxamide

Cat. No.: B11059080
M. Wt: 438.5 g/mol
InChI Key: OJPIWRXLXMPYGY-UHFFFAOYSA-N
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Description

4-METHYL-2-(4-METHYLPHENYL)-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)-6-oxo-1-N,3-N-diphenylcyclohex-4-ene-1,3-dicarboxamide

InChI

InChI=1S/C28H26N2O3/c1-18-13-15-20(16-14-18)25-24(27(32)29-21-9-5-3-6-10-21)19(2)17-23(31)26(25)28(33)30-22-11-7-4-8-12-22/h3-17,24-26H,1-2H3,(H,29,32)(H,30,33)

InChI Key

OJPIWRXLXMPYGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=CC(=O)C2C(=O)NC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 4-METHYL-2-(4-METHYLPHENYL)-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:

    Cyclization reactions: These are used to form the cyclohexene ring structure.

    Aromatic substitution: This step introduces the phenyl groups into the molecule.

    Amidation reactions: These are used to form the dicarboxamide functional groups.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-METHYL-2-(4-METHYLPHENYL)-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group, altering the compound’s reactivity.

    Substitution: Aromatic substitution reactions can introduce new substituents into the phenyl rings, modifying the compound’s characteristics.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHYL-2-(4-METHYLPHENYL)-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-METHYL-2-(4-METHYLPHENYL)-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-METHYL-2-(4-METHYLPHENYL)-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE include other aromatic amides and cyclohexene derivatives These compounds share structural similarities but may differ in their functional groups or substituents, leading to different chemical and biological properties

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